molecular formula C17H23N3O2 B13945845 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide CAS No. 55228-43-8

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B13945845
CAS No.: 55228-43-8
M. Wt: 301.4 g/mol
InChI Key: GBVYKKCSLRYXGV-UHFFFAOYSA-N
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Description

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide ( 55228-43-8) is an organic compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol . Its structure features a pyrazole ring core substituted with a butoxy group, a phenyl group, and a propyl carboxamide moiety . This specific arrangement classifies it as a pyrazole-3-carboxamide derivative, a scaffold recognized in medicinal chemistry research for its potential as a building block in the development of biologically active molecules . For instance, structurally related N-phenyl-1H-pyrazole-3-carboxamide compounds have been identified as inhibitors of cyclin-dependent kinase 2 , and other pyrazole carboxamide derivatives have been investigated as privileged fragments for generating lead compounds in drug discovery campaigns, such as for the development of Factor XIa (FXIa) inhibitors . Similarly, recent studies on analogous compounds, like N-phenyl-5-propyl-1H-pyrazole-3-carboxamide, have highlighted selective HDAC6 inhibition and degradation as a promising strategy for treating acute liver injury . As a supplier, we provide this chemical for research use only (RUO). It is intended solely for laboratory analysis and experimental purposes, and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a versatile intermediate for further chemical synthesis or as a standard in analytical studies.

Properties

CAS No.

55228-43-8

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21)

InChI Key

GBVYKKCSLRYXGV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

  • Formation of the Pyrazole Core: Starting from appropriate hydrazine and β-diketone or equivalent precursors, the pyrazole ring is constructed. Phenylhydrazine is commonly used to introduce the 1-phenyl substituent.

  • Introduction of the Butoxy Group: Alkoxylation at the 5-position of the pyrazole ring is achieved via nucleophilic substitution or alkylation reactions using butyl halides or butanol derivatives under controlled conditions.

  • Carboxamide Formation: The 3-carboxylic acid or acid chloride derivative of the pyrazole intermediate is reacted with propylamine to form the N-propyl carboxamide functionality. This step often involves activation of the acid group (e.g., conversion to acid chloride) followed by amidation.

These synthetic steps may be adapted depending on available reagents and laboratory conditions, often employing condensation, nucleophilic substitution, and acylation reactions.

Detailed Preparation Procedure

Based on available research and patent literature, the following detailed method is representative:

Step Reagents and Conditions Description Yield / Notes
1. Pyrazole Formation Phenylhydrazine + β-diketone or furan-2,3-dione derivatives; reflux in ethanol or suitable solvent Condensation reaction to form 1-phenyl-pyrazole-3-carboxylic acid or ester intermediate Yields vary, typically 50-90%
2. Butoxy Substitution Treatment of pyrazole intermediate with butyl bromide or butyl iodide in presence of base (e.g., potassium carbonate) Alkylation at the 5-position to introduce butoxy group Reaction monitored by TLC; moderate to good yields
3. Acid Chloride Formation Conversion of pyrazole-3-carboxylic acid to acid chloride using thionyl chloride or oxalyl chloride Activation of acid for amidation Typically high yields, >90%
4. Amidation Reaction of acid chloride with propylamine in inert solvent (e.g., dichloromethane) with triethylamine as base, at 0-25°C Formation of N-propyl carboxamide Yields reported up to 95% with controlled addition and temperature

This approach aligns with synthetic routes used for related pyrazole carboxamide derivatives, where acid chlorides react with amines under mild conditions to afford the target amides efficiently.

Representative Reaction Scheme

Phenylhydrazine + β-diketone → 1-phenyl-pyrazole-3-carboxylic acid → 
(Alkylation with butyl halide) → 5-butoxy-1-phenyl-pyrazole-3-carboxylic acid → 
(Conversion to acid chloride) → acid chloride intermediate → 
(Reaction with propylamine) → 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide

Alternative Methods and Optimization

  • Hydrolysis of esters under basic or acidic conditions is used to obtain carboxylic acid intermediates before amidation.

  • Use of triethylamine or other organic bases during amidation improves selectivity and yield by scavenging HCl formed during the reaction.

  • Reaction temperatures are carefully controlled (0-25°C) to minimize side reactions and improve purity.

  • Purification typically involves recrystallization from ethyl acetate/petroleum ether mixtures to yield white crystalline solids with melting points around 153-154°C, indicating high purity.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Conditions Yield / Outcome
Starting Materials Phenylhydrazine, β-diketone, butyl halide, propylamine Commercially available reagents High purity required
Solvents Ethanol, dichloromethane, ethyl acetate, petroleum ether Solvent choice depends on step Used for reaction and purification
Reaction Temperature 0-25°C for amidation; reflux for pyrazole formation Controlled to optimize yield Prevents side reactions
Base Triethylamine or potassium carbonate Used in alkylation and amidation Improves reaction efficiency
Purification Recrystallization Ethyl acetate/petroleum ether White crystalline solid
Yield Range 50-95% depending on step Optimized multi-step process High overall yield achievable

Research Findings and Analysis

  • The presence of the butoxy group at the 5-position enhances lipophilicity and may influence biological activity compared to simpler pyrazole carboxamides.

  • Amidation with propylamine is a critical step, with triethylamine-assisted conditions providing high yields and selectivity.

  • Quantum-chemical calculations and spectroscopic analyses (NMR, IR, MS) have been employed in related pyrazole carboxamide derivatives to confirm structure and reaction pathways, supporting the synthetic approach.

  • Environmentally friendly and efficient preparation methods are under continuous development, focusing on safer reagents and better yields.

  • The synthetic route is adaptable to produce analogues by varying the alkoxy group or amine substituent, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological studies due to its potential interactions with biological targets. It can be used as a probe to study enzyme activities and receptor binding.

Medicine: In medicinal chemistry, pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, and antimicrobial activities .

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 5

The butoxy substituent distinguishes this compound from other pyrazole derivatives. For instance, 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1) contains a methoxy group, which is smaller and less lipophilic (logP ~1.2) than butoxy (estimated logP ~3.5). Longer alkoxy chains like butoxy may enhance metabolic stability compared to methoxy or ethoxy groups due to reduced oxidative susceptibility . However, bulky substituents like 5-(2,4-Dichlorophenyl) (, Compound 6) introduce steric hindrance and electron-withdrawing effects, which can increase binding affinity to hydrophobic enzyme pockets but reduce aqueous solubility .

Carboxamide Functionalization

The N-propyl carboxamide group contrasts with other carboximidamide derivatives (e.g., , Compounds 1–11), where the amidine moiety (-C(=NH)NH₂) confers higher polarity and hydrogen-bonding capacity. The carboxamide (-CONH-) in the target compound offers a balance between solubility and lipophilicity, while the N-propyl chain minimizes steric bulk compared to benzyl groups (e.g., N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide in ) . Propyl chains may improve metabolic resistance to oxidative N-dealkylation relative to bulkier arylalkyl groups.

Data Table: Structural and Hypothesized Properties of Selected Pyrazole Derivatives

Compound Name Position 5 Substituent Carboxamide/Carboximidamide Group Hypothesized logP Key Biological Implications Reference
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide Butoxy N-propyl carboxamide ~3.5 Enhanced lipophilicity, moderate solubility -
5-(4-Methoxyphenyl)-3-phenyl-...carboximidamide (Compound 1) 4-Methoxyphenyl Carboximidamide ~1.2 High solubility, lower metabolic stability
5-(4-Chlorophenyl)-3-phenyl-...carboximidamide (Compound 3) 4-Chlorophenyl Carboximidamide ~2.8 High potency, poor solubility
N-benzyl-N-hydroxy-...carboxamide (5a-c) Substituted phenyl N-benzyl carboxamide ~2.9–3.7 Steric hindrance, moderate activity

Research Findings and Implications

  • Synthetic Flexibility : The EDCI/HOBT-mediated coupling method () allows modular substitution, enabling optimization of pharmacokinetic properties .
  • Structure-Activity Relationships (SAR) : Chloro and nitro groups (e.g., , Compound 9) enhance target affinity but require formulation strategies to address poor solubility .
  • Metabolic Considerations : Butoxy-substituted derivatives may exhibit prolonged half-life compared to methoxy analogs, as seen in preclinical studies of similar alkoxy-pyrazoles .

Biological Activity

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

The molecular formula of this compound is C16_{16}H22_{22}N2_{2}O2_{2}, with a molecular weight of approximately 301.39 g/mol. The structure features a butoxy group at the 5-position and a propyl group at the nitrogen of the carboxamide, contributing to its unique chemical reactivity and biological activity .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory : Studies have shown that pyrazole derivatives can significantly inhibit inflammation. For instance, compounds in this class have demonstrated anti-inflammatory effects comparable to standard drugs like diclofenac, with some achieving over 84% inhibition in carrageenan-induced paw edema models .
  • Analgesic : The analgesic properties of pyrazoles are well-documented, with various derivatives being tested for pain relief efficacy in animal models .
  • Anti-cancer : The pyrazole ring system is known to modulate pathways involved in cell proliferation and apoptosis. Specific investigations have focused on how these compounds influence cell cycle regulation and DNA repair mechanisms, suggesting potential applications in cancer treatment .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may vary based on laboratory conditions but generally includes:

  • Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate carbonyl compounds.
  • Introduction of Functional Groups : Employing alkylation or acylation methods to introduce butoxy and propyl groups.
  • Purification : Using chromatography techniques to isolate the desired compound.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

StudyFindingsMethodology
Sharath et al. (2014)Compounds showed significant anti-inflammatory activity (≥84.2% inhibition)Carrageenan-induced paw edema model
Bandgar et al. (2014)Novel derivatives exhibited high MAO-B inhibitory activityIn vivo testing against inflammation
Burguete et al. (2024)Demonstrated antibacterial activity against various strainsIn vitro assays against E. coli and S. aureus

These studies illustrate the compound's potential across various therapeutic areas.

The biological activity of this compound can be attributed to its interaction with specific biological targets, such as enzymes and receptors involved in disease pathways. For example, it may inhibit pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby exerting anti-inflammatory effects .

Q & A

Q. What are the standard synthetic routes for 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide, and how can intermediates be purified effectively?

  • Methodological Answer : A typical synthesis involves sequential condensation and cyclization steps. For pyrazole carboxamide derivatives, a common approach is:

Core Formation : Condense substituted benzofuran or phenyl precursors with carbohydrazides under reflux in acetic acid to form the pyrazole ring .

Functionalization : Introduce the butoxy and propyl groups via nucleophilic substitution or coupling reactions, using catalysts like NaOH or Pd-based systems.

Purification : Recrystallize intermediates from ethanol or benzene to achieve >95% purity, confirmed by TLC or HPLC .
Critical Step: Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates and avoid over-functionalization.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole carboxamide derivatives?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the butoxy group’s protons appear as a triplet (δ 1.0–1.5 ppm), while the propyl chain shows characteristic splitting patterns .
  • IR : Carboxamide C=O stretches typically appear at 1650–1680 cm1^{-1}; deviations suggest hydrogen bonding or impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments, such as loss of the butoxy group (–C4_4H9_9O) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound under conflicting yield-purity constraints?

  • Methodological Answer : Apply a Box-Behnken design to three critical factors:
  • Temperature (80–120°C),
  • Catalyst loading (5–15 mol%),
  • Reaction time (6–24 hrs).
    Use response surface methodology (RSM) to model interactions and identify Pareto-optimal conditions. For instance, higher temperatures may improve yield but reduce purity due to side reactions. Validate predictions with confirmatory runs and adjust solvent polarity (e.g., switching from DMF to THF) to mitigate trade-offs .

Q. What computational strategies predict the bioactivity of this compound against target receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against receptors (e.g., kinases or GPCRs). Prioritize binding poses with ΔG < –8 kcal/mol and hydrogen bonds to key residues (e.g., Asp/Glu in active sites) .
  • QSAR Modeling : Train a model using descriptors like LogP, polar surface area, and H-bond acceptors from analogous pyrazole derivatives. Validate with leave-one-out cross-validation (R2^2 > 0.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD < 2 Å indicates robust interactions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting) for structurally similar pyrazole carboxamides?

  • Methodological Answer :
  • Variable-Temperature NMR : Cool samples to –40°C to slow conformational exchange, resolving split peaks caused by rotameric equilibria .
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously assign substituent positions and hydrogen-bonding networks .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between propyl and phenyl groups) to confirm spatial proximity .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity data for pyrazole carboxamides?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor assays) and positive controls (e.g., known inhibitors).
  • Meta-Analysis : Apply the Bradford-Hill criteria to evaluate dose-response consistency across studies. Use funnel plots to detect publication bias .
  • Orthogonal Assays : Cross-validate IC50_{50} values using fluorescence polarization (binding) and SPR (kinetics) to rule out assay-specific artifacts .

Ecological and Safety Considerations

Q. What methodologies assess the environmental persistence of this compound?

  • Methodological Answer :
  • OECD 301F Test : Measure biodegradability in activated sludge; <20% degradation in 28 days classifies it as persistent .
  • QSAR Prediction : Use EPI Suite to estimate bioaccumulation (Log BCF > 3.7 indicates high risk) .
  • Soil Mobility : Conduct column leaching experiments with HPLC-UV detection; low mobility (Kd_d > 500 mL/g) suggests limited groundwater contamination .

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